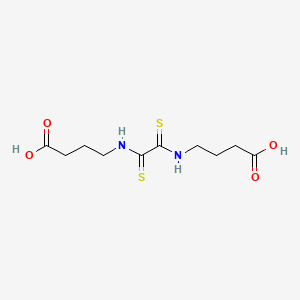

N,N'-Bis(3-carboxypropyl) dithiooxamide

描述

N,N'-Bis(3-carboxypropyl) dithiooxamide is a dithiooxamide derivative functionalized with 3-carboxypropyl groups at both nitrogen atoms. Dithiooxamide (rubeanic acid) is a sulfur-containing ligand known for its strong coordination with transition metals, forming stable complexes . The substitution of carboxypropyl groups enhances solubility in polar solvents and introduces carboxylic acid moieties, which expand its utility in biomedical and materials science applications.

属性

CAS 编号 |

63904-88-1 |

|---|---|

分子式 |

C10H16N2O4S2 |

分子量 |

292.4 g/mol |

IUPAC 名称 |

4-[[2-(3-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid |

InChI |

InChI=1S/C10H16N2O4S2/c13-7(14)3-1-5-11-9(17)10(18)12-6-2-4-8(15)16/h1-6H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |

InChI 键 |

CCQRMRYGYNHBCP-UHFFFAOYSA-N |

规范 SMILES |

C(CC(=O)O)CNC(=S)C(=S)NCCCC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-carboxypropyl)ethanebisthioamide typically involves the reaction of dithiooxamide with 3-bromopropionic acid under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N,N’-Bis(3-carboxypropyl)ethanebisthioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

化学反应分析

Types of Reactions

N,N’-Bis(3-carboxypropyl)ethanebisthioamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The carboxypropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

科学研究应用

N,N’-Bis(3-carboxypropyl)ethanebisthioamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of N,N’-Bis(3-carboxypropyl)ethanebisthioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and the biological context.

相似化合物的比较

Structural and Functional Group Variations

N,N'-Bis(2-hydroxyethyl) Dithiooxamide (CAS 120-86-5)

- Structure : Substituted with hydroxyethyl groups.

- Properties: Exhibits a melting point of 91.5°C and logP (octanol/water) of -1.62, indicating moderate hydrophilicity .

- Applications: Used in microfluidic paper-based analytical devices (μPADs) for Hg(II) detection due to its selective interaction with gold nanoparticles .

N,N'-Bis(2-hydroxypropyl) Dithiooxamide

- Structure : Features hydroxypropyl substituents.

- Crystallography : The dithiooxamide core is planar, with intermolecular hydrogen bonds (O···O distance: 2.758 Å) stabilizing the crystal lattice .

- Synthesis: Achieved in 60% yield via ethanol-mediated reaction of dithiooxamide with 3-aminopropanol .

N,N'-Bis(aryl) Dithiooxamides (e.g., N,N′-Bis(4-methylphenyl))

- Structure : Aromatic substituents introduce rigidity.

- Crystal Packing: Non-planar geometry due to steric hindrance from bulky aryl groups, contrasting with planar hydroxypropyl derivatives .

Schiff Base Derivatives (e.g., N,N′-Bis(2-hydroxybenzylidene))

- Structure : Formed by condensing dithiooxamide with aldehydes.

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | logP | Solubility Profile |

|---|---|---|---|---|

| N,N'-Bis(3-carboxypropyl) | Carboxypropyl | Data Unavailable | Low | High in polar solvents (DMF, water) |

| N,N'-Bis(2-hydroxyethyl) | Hydroxyethyl | 91.5 | -1.62 | Soluble in DMSO, ethanol |

| N,N'-Bis(2-hydroxypropyl) | Hydroxypropyl | 69–72 | NA | Partial solubility in CH₂Cl₂ |

| N,N′-Bis(4-methylphenyl) | 4-Methylphenyl | NA | High | Insoluble in water |

Electronic and Spectroscopic Behavior

- UV-Vis Spectra : Hydroxyethyl derivatives show absorption bands at 220–300 nm, attributed to π→π* and n→π* transitions .

- Planarity vs. Non-planarity: Planar dithiooxamide cores (e.g., hydroxypropyl derivatives) facilitate π-stacking and dense crystal packing . Non-planar structures (e.g., tetramethyldithiooxamide) exhibit altered electronic properties, with ionization energies influenced by substituent bulk .

生物活性

N,N'-Bis(3-carboxypropyl) dithiooxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its synthesis, biological activity, mechanisms of action, and potential applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the modified Willgerodt-Kindler reaction. This approach allows for the introduction of carboxypropyl groups, enhancing the compound's solubility and biological interactions. The structural formula can be represented as follows:

This configuration is essential for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its antioxidant, anticancer, and antimicrobial properties.

Antioxidant Activity

The compound exhibits notable antioxidant activity. In a study assessing various dithiooxamide derivatives, it was found that this compound demonstrated a significant ability to scavenge DPPH radicals, with an IC50 value indicating its potency compared to standard antioxidants such as N-acetylcysteine .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 56.26 ± 3.18 | Antioxidant (DPPH scavenging) |

| N-acetylcysteine | 105.9 ± 1.1 | Standard reference |

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. It was tested against PC-3 prostate cancer cell lines, where it exhibited a moderate cytotoxic effect. The IC50 value for this compound was reported to be greater than 30 μM, indicating that while it has some efficacy, it may not be as potent as other established anticancer agents .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | >30 | PC-3 (Prostate cancer) |

| Doxorubicin | 0.912 ± 0.12 | Standard reference |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound showed promising results against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the chelation of metal ions and the modulation of oxidative stress pathways. Its ability to scavenge free radicals contributes significantly to its antioxidant properties, while its structural similarity to other bioactive compounds suggests potential interactions with cellular signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antioxidant Efficacy : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents.

- Cancer Cell Line Studies : Research involving PC-3 cells revealed that treatment with this compound led to apoptosis in a subset of cells, suggesting potential for further development in cancer therapies.

- Microbial Inhibition : The compound was tested against common bacterial pathogens, showing significant inhibition rates that warrant further investigation into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。